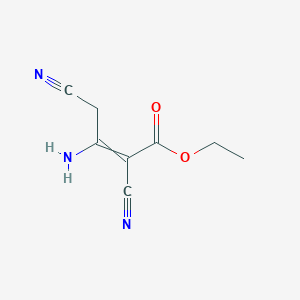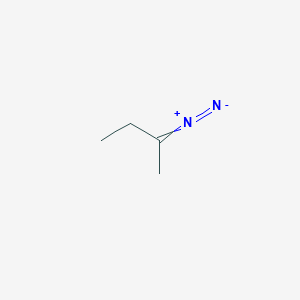
2-Diazobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazobutane is an organic compound that belongs to the class of diazo compounds, characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. These compounds are known for their vibrant colors and reactivity, making them valuable in various chemical processes. This compound, specifically, is a diazoalkane with the molecular formula C4H8N2. It is a relatively simple diazo compound but plays a significant role in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Diazobutane can be synthesized through several methods, including the diazotization of primary amines and the diazo transfer reaction. One common method involves the reaction of butylamine with nitrous acid, which results in the formation of this compound. The reaction is typically carried out in an acidic medium at low temperatures to stabilize the diazo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the diazo transfer reaction, where a diazo transfer reagent, such as tosyl azide, reacts with a suitable precursor in the presence of a base like triethylamine. This method is advantageous due to its high yield and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Diazobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: It can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted butane derivatives.
Applications De Recherche Scientifique
2-Diazobutane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, diazo compounds are used in labeling and probing studies due to their ability to form stable covalent bonds with biomolecules.
Medicine: While not directly used as a drug, this compound and related compounds are studied for their potential in drug development and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and reactivity.
Mécanisme D'action
The mechanism of action of 2-Diazobutane involves the formation of reactive intermediates, such as carbenes, upon decomposition. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
2-Diazobutane can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds share the diazo group, they differ in their reactivity and applications:
Diazomethane (CH2N2): Highly reactive and used primarily for methylation reactions.
Ethyl diazoacetate (C4H6N2O2): Used in cyclopropanation and other carbene transfer reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a broader range of applications compared to more reactive diazo compounds like diazomethane.
Propriétés
Numéro CAS |
65496-03-9 |
|---|---|
Formule moléculaire |
C4H8N2 |
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
2-diazobutane |
InChI |
InChI=1S/C4H8N2/c1-3-4(2)6-5/h3H2,1-2H3 |
Clé InChI |
WDWZAYNDFGKPHQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


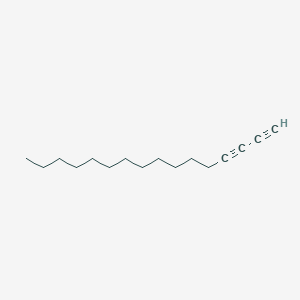
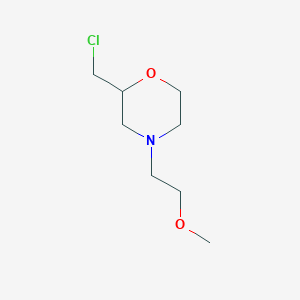
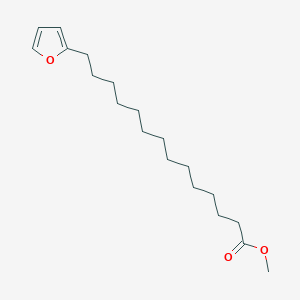
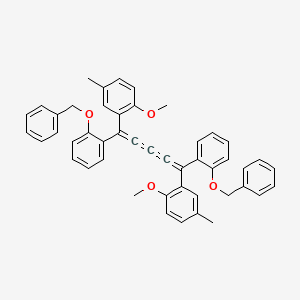
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
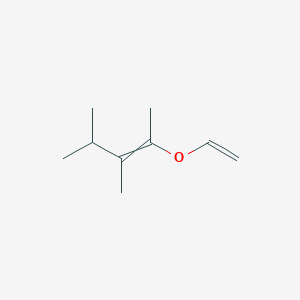
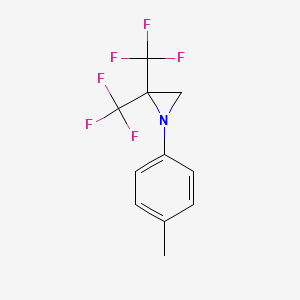

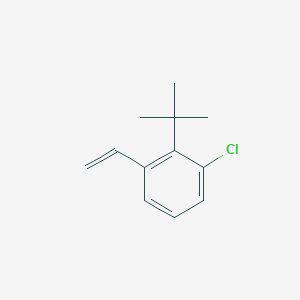
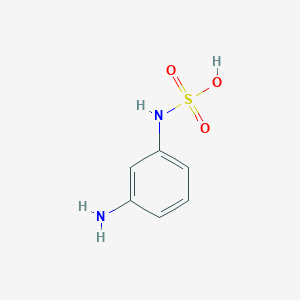

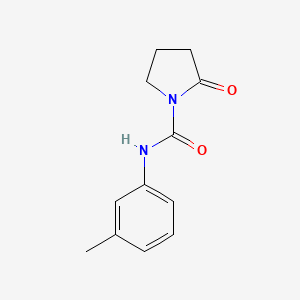
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
